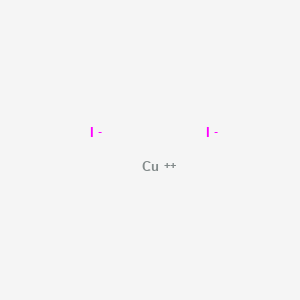
Copper iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper iodide, also known as cuprous iodide, is an inorganic compound with the chemical formula CuI. It is a white or slightly yellowish solid at room temperature. When exposed to light, it slowly turns brown due to the liberation of iodine. This compound is not readily soluble in water but can dissolve in solutions containing iodide ions or in concentrated halide solutions. This compound is used in various applications, ranging from organic synthesis to cloud seeding .
Vorbereitungsmethoden
Copper iodide can be prepared through several synthetic routes. In the laboratory, it is commonly prepared by mixing an aqueous solution of potassium iodide with a soluble copper(II) salt such as copper(II) sulfate. The reaction can be represented as: [ \text{CuSO}_4 + 2 \text{KI} \rightarrow \text{CuI}_2 + \text{K}_2\text{SO}_4 ]
Another method involves the direct reaction of iodine with copper: [ \text{Cu} + \text{I}_2 \rightarrow \text{CuI} ]
Industrial production often involves the reaction of copper sulfate with potassium iodide, where this compound precipitates out of the solution and can then be collected .
Analyse Chemischer Reaktionen
Copper iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : this compound can be oxidized to copper(II) iodide and iodine. [ 2 \text{CuI} \rightarrow \text{Cu}_2\text{I}_2 + \text{I}_2 ]
-
Reduction: : this compound can be reduced to metallic copper. [ \text{CuI} + \text{H}_2 \rightarrow \text{Cu} + \text{HI} ]
-
Substitution: : this compound can react with various organic and inorganic reagents to form different products. For example, it can react with aryl iodides to form aryl sulfides. [ \text{CuI} + \text{ArI} \rightarrow \text{ArCuI} ]
Common reagents used in these reactions include iodine, hydrogen, and aryl iodides. The major products formed from these reactions include copper(II) iodide, iodine, metallic copper, and aryl sulfides .
Wissenschaftliche Forschungsanwendungen
Copper iodide has a wide range of scientific research applications:
-
Chemistry: : It is used as a catalyst in organic synthesis, including coupling reactions such as Suzuki, Stille, Sonogashira, Heck, and Ullmann reactions. It is also used in living radical polymerizations and cross-coupling reactions .
-
Biology and Medicine: : this compound serves as a source of iodine in antiseptic solutions. Its ability to slowly release iodine makes it ideal for sustained topical applications .
-
Industry: : this compound is used in the fabrication of solar cells, photoluminescent materials, and nanocrystal synthesis. It is also used in cloud seeding, where iodide ions act as nuclei around which water vapor can condense, promoting rainfall .
Wirkmechanismus
The mechanism of action of copper iodide involves its ability to participate in various chemical reactions. In organic synthesis, it acts as a catalyst by facilitating the formation of bonds between different molecules. In biological applications, this compound releases iodine, which has antiseptic properties. The molecular targets and pathways involved include the formation of copper-iodine bonds and the release of iodine ions .
Vergleich Mit ähnlichen Verbindungen
Copper iodide can be compared with other similar compounds such as copper(I) fluoride, copper(I) chloride, and copper(I) bromide. These compounds share similar properties, such as being inorganic polymers and having a rich phase diagram with several crystalline forms. copper iod
Eigenschaften
Molekularformel |
CuI2 |
|---|---|
Molekulargewicht |
317.35 g/mol |
IUPAC-Name |
copper;diiodide |
InChI |
InChI=1S/Cu.2HI/h;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
GBRBMTNGQBKBQE-UHFFFAOYSA-L |
Kanonische SMILES |
[Cu+2].[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















